molecular formula C21H16ClN3O3 B12916816 3-(5-Chlorobenzoxazol-2-yl)-7-(diethylamino)-2-oxo-2H-1-benzopyran-4-carbonitrile CAS No. 70546-12-2

3-(5-Chlorobenzoxazol-2-yl)-7-(diethylamino)-2-oxo-2H-1-benzopyran-4-carbonitrile

Cat. No.: B12916816
CAS No.: 70546-12-2
M. Wt: 393.8 g/mol
InChI Key: AMMKISDXNUDHFE-UHFFFAOYSA-N
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Description

3-(5-Chlorobenzoxazol-2-yl)-7-(diethylamino)-2-oxo-2H-1-benzopyran-4-carbonitrile is a complex organic compound that features a benzoxazole ring fused with a benzopyran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chlorobenzoxazol-2-yl)-7-(diethylamino)-2-oxo-2H-1-benzopyran-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol derivatives with aldehydes to form the benzoxazole ring, followed by further functionalization to introduce the benzopyran and carbonitrile groups .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts such as samarium triflate for efficient cyclization reactions. The scalability of these methods ensures that the compound can be produced in sufficient quantities for research and application purposes .

Chemical Reactions Analysis

Types of Reactions

3-(5-Chlorobenzoxazol-2-yl)-7-(diethylamino)-2-oxo-2H-1-benzopyran-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: Halogenation and other substitution reactions can be performed to alter the compound’s reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various halogen atoms into the compound .

Scientific Research Applications

3-(5-Chlorobenzoxazol-2-yl)-7-(diethylamino)-2-oxo-2H-1-benzopyran-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(5-Chlorobenzoxazol-2-yl)-7-(diethylamino)-2-oxo-2H-1-benzopyran-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Chlorobenzoxazol-2-yl)-7-(diethylamino)-2-oxo-2H-1-benzopyran-4-carbonitrile is unique due to its combination of benzoxazole and benzopyran structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

70546-12-2

Molecular Formula

C21H16ClN3O3

Molecular Weight

393.8 g/mol

IUPAC Name

3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)-2-oxochromene-4-carbonitrile

InChI

InChI=1S/C21H16ClN3O3/c1-3-25(4-2)13-6-7-14-15(11-23)19(21(26)28-18(14)10-13)20-24-16-9-12(22)5-8-17(16)27-20/h5-10H,3-4H2,1-2H3

InChI Key

AMMKISDXNUDHFE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=NC4=C(O3)C=CC(=C4)Cl)C#N

Origin of Product

United States

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